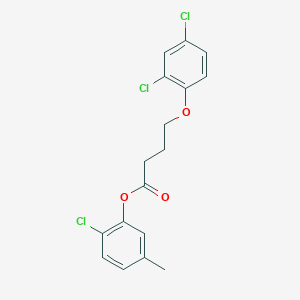
2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate
Overview
Description
2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It belongs to the group of synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt the normal growth and development of plants.
Mechanism of Action
Dicamba acts by disrupting the normal growth and development of plants, causing abnormal cell division and elongation. It binds to and activates the TIR1/AFB receptor complex, which leads to the degradation of the transcriptional repressor AUX/IAA proteins. This results in the activation of downstream genes involved in cell division, elongation, and differentiation.
Biochemical and Physiological Effects:
Dicamba affects the metabolism of auxin and other plant hormones, leading to changes in gene expression and protein synthesis. It also alters the cell membrane permeability and ion transport, which affects the water balance and osmotic potential of cells. These biochemical and physiological effects ultimately result in the inhibition of plant growth and development.
Advantages and Limitations for Lab Experiments
Dicamba is a useful tool for studying plant growth and development, as well as the molecular mechanisms underlying auxin signaling. It can be used to induce specific developmental defects in plants, such as leaf curling, stem twisting, and abnormal root growth. However, 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate can also have non-specific effects on plant physiology and gene expression, which can complicate the interpretation of experimental results.
Future Directions
1. Development of new 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate formulations with improved efficacy and environmental safety.
2. Investigation of the molecular mechanisms underlying 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate resistance in weeds, and the development of new strategies to overcome resistance.
3. Use of 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate in combination with other herbicides and cultural practices to achieve sustainable weed management in agriculture.
4. Development of 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate-resistant crops using genetic engineering and genome editing technologies.
5. Investigation of the potential ecological impacts of 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate use on non-target organisms and ecosystems.
In conclusion, 2-chloro-5-methylphenyl 4-(2,4-dichlorophenoxy)butanoate is a widely used herbicide with a complex mode of action and significant impacts on plant growth and development. Further research is needed to fully understand its effects on the environment and to develop more sustainable and effective weed management strategies.
Scientific Research Applications
Dicamba has been extensively studied for its herbicidal properties and mode of action. It is commonly used in combination with other herbicides to achieve better weed control and reduce the risk of resistance development. Dicamba has also been investigated for its potential use in plant tissue culture and genetic transformation.
properties
IUPAC Name |
(2-chloro-5-methylphenyl) 4-(2,4-dichlorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3O3/c1-11-4-6-13(19)16(9-11)23-17(21)3-2-8-22-15-7-5-12(18)10-14(15)20/h4-7,9-10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGANBQFFXGLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4666309.png)
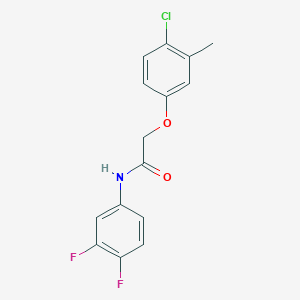
![2-methoxy-N-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4666329.png)
![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4666330.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B4666335.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4666339.png)
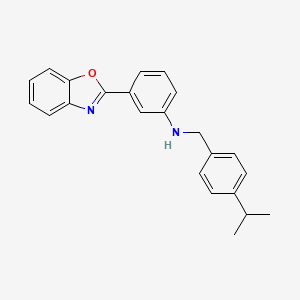
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide](/img/structure/B4666354.png)
![propyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4666367.png)
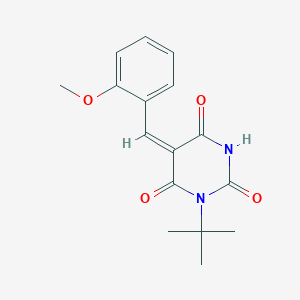
![3-(3-bromophenyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4666373.png)
![N-[4-(acetylamino)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4666380.png)
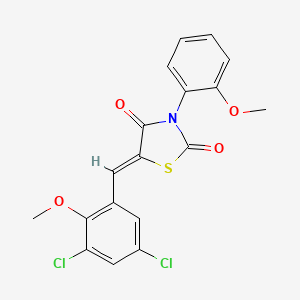
![N,N-diethyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4666395.png)